DMA-CPPTL, a compound derived from the small molecule CPPTL, has garnered attention for its potential therapeutic applications, particularly in oncology. It is classified as an antineoplastic agent, primarily targeting acute myeloid leukemia (AML). The compound is synthesized to enhance the solubility and bioavailability of its parent molecule, CPPTL, which has shown promising results in inducing apoptosis in cancer cells through specific biochemical pathways.
DMA-CPPTL is synthesized from CPPTL, which has been studied for its cytotoxic effects on various cancer cell lines. The classification of DMA-CPPTL falls under the category of small-molecule drugs with a focus on cancer treatment. Its mechanism of action involves the generation of reactive oxygen species and activation of cellular signaling pathways that lead to programmed cell death.
The synthesis of DMA-CPPTL follows established chemical procedures that involve the modification of CPPTL to improve its pharmacological properties. The compound is typically dissolved in dimethyl sulfoxide and stored under controlled conditions to maintain stability. The synthesis process may include:
DMA-CPPTL's molecular structure is characterized by its functional groups that enhance solubility and bioactivity. While specific structural data such as molecular weight, formula, and 3D conformation are critical for understanding its behavior in biological systems, they are often derived from experimental techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.
The chemical behavior of DMA-CPPTL includes various reactions that contribute to its efficacy as an antineoplastic agent:
DMA-CPPTL's mechanism of action involves several key processes:
Data from experiments show significant reductions in AML cell proliferation when treated with DMA-CPPTL compared to controls.
The physical and chemical properties of DMA-CPPTL are essential for understanding its behavior in biological systems:
DMA-CPPTL shows promise in various scientific applications:
DMA-CPPTL (IUPAC name: (3R,3aS,9aS,10aR,10bS,E)-3-((dimethylamino)methyl)-6,9a-dimethyl-3,3a,4,5,8,9,9a,10,10a,10b-decahydro-2H-cyclopropa[9,10]cyclodeca[1,2-b]furan-2-one fumaric acid) is a prodrug of the cytotoxic agent CPPTL. This cyclopropyl analogue of parthenolide features a dimethylaminomethyl group at the C3 position and a fumaric acid moiety, enhancing its solubility profile compared to the parent compound. The molecular weight is 407.51 g/mol (exact mass: 407.2308), with elemental composition C (64.84%), H (8.16%), N (3.44%), and O (23.56%) [3]. DMA-CPPTL exists as a solid powder with >98% purity and stability >3 years when stored at -20°C. Its structure enables reversible conversion to CPPTL via enzymatic cleavage, with the dimethylamino group serving as a proton acceptor under physiological conditions to improve membrane permeability [2] [4].
Table 1: Key Chemical Properties of DMA-CPPTL
Property | Specification |
---|---|
Molecular Formula | C₁₈H₂₉NO₂•C₄H₄O₄ (fumarate salt) |
IUPAC Name | (3R,3aS,9aS,10aR,10bS,E)-3-((dimethylamino)methyl)-6,9a-dimethyl-3,3a,4,5,8,9,9a,10,10a,10b-decahydro-2H-cyclopropa[9,10]cyclodeca[1,2-b]furan-2-one fumaric acid |
Solubility | Soluble in DMSO |
Storage Stability | >3 years at -20°C |
Mechanism of Activation | Enzymatic hydrolysis releasing CPPTL |
The development of DMA-CPPTL emerged from challenges in administering parthenolide-derived compounds for leukemia therapy. Conventional parthenolide exhibited promising antileukemic activity but suffered from poor pharmacokinetic properties, including low bioavailability and rapid clearance. Researchers at Nankai University and the Chinese Academy of Medical Sciences designed DMA-CPPTL as part of a "modern prodrug approach" that incorporates molecular targeting principles [1] [3]. This strategy aligns with contemporary prodrug design trends focused on:
CPPTL ((3R,3aS,9aS,10aR,10bS,E)-6,9a-dimethyl-3-methylene-3,3a,4,5,8,9,9a,10,10a,10b-decahydro-2H-cyclopropa[9,10]cyclodeca[1,2-b]furan-2-one) is the biologically active metabolite of DMA-CPPTL. As a parthenolide analogue, it induces apoptosis in acute myeloid leukemia (AML) cells through reactive oxygen species (ROS)-mediated stress:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8